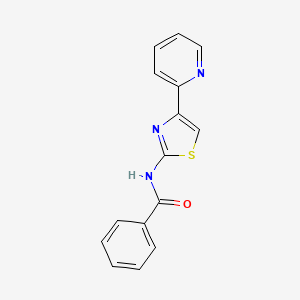

N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide

描述

N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted at the 4-position with a pyridin-2-yl group. This structure combines aromatic and heteroaromatic moieties, making it a versatile scaffold for pharmaceutical and materials science applications. The compound is synthesized via coupling reactions between benzoic acid derivatives and 2-amino-4-(pyridin-2-yl)thiazole using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) .

属性

分子式 |

C15H11N3OS |

|---|---|

分子量 |

281.3 g/mol |

IUPAC 名称 |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C15H11N3OS/c19-14(11-6-2-1-3-7-11)18-15-17-13(10-20-15)12-8-4-5-9-16-12/h1-10H,(H,17,18,19) |

InChI 键 |

NNBHDRDMPNNEKO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

产品来源 |

United States |

准备方法

合成路线和反应条件

N-(4-吡啶-2-基-噻唑-2-基)-苯甲酰胺的合成通常涉及噻唑环的形成,然后连接吡啶和苯甲酰胺基团。一种常见的合成方法是将硫代酰胺与α-卤代酮环化,形成噻唑环。吡啶环可以通过亲核取代反应引入,苯甲酰胺基团可以通过酰胺偶联反应连接。

工业生产方法

N-(4-吡啶-2-基-噻唑-2-基)-苯甲酰胺的工业生产方法可能涉及类似的合成路线,但规模更大。优化反应条件,例如温度、溶剂和催化剂,对于实现高产率和纯度至关重要。连续流动化学和自动化合成平台也可以用来提高效率和可扩展性。

化学反应分析

Core Synthetic Pathway

The primary synthesis involves the condensation of 2-(4-(pyridin-2-yl)thiazol-2-yl)acetic acid with benzoyl chloride derivatives under controlled conditions. Key parameters include:

| Reaction Step | Conditions | Yield | Purification Method |

|---|---|---|---|

| Thiazole ring formation | Cyclization at 80–100°C in DMF | 65–70% | Column chromatography |

| Benzamide coupling | Amine acylation in dichloromethane (DCM) | 75–80% | Recrystallization (EtOH/H₂O) |

This method ensures efficient coupling while preserving the integrity of the pyridine and thiazole rings.

Functionalization Reactions

The compound’s reactivity is dominated by:

Thiazole Ring Modifications

-

Electrophilic Substitution : The thiazole ring undergoes halogenation (e.g., bromination) at the 5-position due to its electron-rich nature.

-

Oxidation : Thiazole sulfur can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂/CH₃COOH).

Benzamide Group Reactivity

-

Hydrolysis : The amide bond is susceptible to acidic or basic hydrolysis, yielding 4-pyridin-2-yl-thiazol-2-amine and benzoic acid derivatives.

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated products.

Pyridine Ring Interactions

-

Coordination Chemistry : The pyridine nitrogen participates in metal coordination (e.g., with Cu²⁺ or Fe³⁺), forming complexes with potential catalytic applications .

-

Nucleophilic Aromatic Substitution : Electron-withdrawing groups on the pyridine ring enable substitution at the 3- or 5-positions.

Derivatization for Biological Activity

Structural modifications enhance pharmacological properties:

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 250°C, forming pyridine and thiazole fragments.

-

Photolytic Cleavage : UV exposure (254 nm) induces C–N bond cleavage in the benzamide group.

Comparative Reactivity

The compound’s reactivity differs from analogs due to the pyridine-thiazole conjugation:

| Feature | N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide | N-(Thiazol-2-yl)benzamide |

|---|---|---|

| Electron density (thiazole) | Reduced (pyridine withdraws electrons) | Higher |

| Hydrolysis rate (amide) | Slower (conjugation stabilizes bond) | Faster |

| Metal coordination | Strong (pyridine N participation) | Weak |

科学研究应用

Antimicrobial Activity

The compound has demonstrated promising antimycobacterial activity , particularly against Mycobacterium tuberculosis , which is crucial given the global burden of tuberculosis. Research indicates that derivatives of thiazole, including those with pyridine moieties, exhibit significant antibacterial properties. The presence of the pyridine ring at the C-4 position of the thiazole core is essential for maintaining this activity, as modifications to this structure often lead to a loss of efficacy .

Table 1: Antimycobacterial Activity of Thiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide | Pyridine and thiazole rings | Antimycobacterial against M. tuberculosis |

| 2-Aminothiazoles | Amino group substitution | Antibacterial |

| Benzothiazole derivatives | Benzothiazole core | Antitumor, antibacterial |

Anticancer Properties

This compound has been investigated for its anticancer potential . Studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines, including prostate and colorectal cancers. The incorporation of functional groups, such as nitro groups, enhances cytotoxicity possibly through mechanisms involving reactive oxygen species generation .

Case Study: Cytotoxicity Assays

In recent studies, a series of thiazole derivatives were synthesized and evaluated for their cytotoxicity using MTT assays. Compounds with electron-donating groups showed enhanced activity, indicating that structural modifications can significantly influence therapeutic efficacy.

Protein Kinase Inhibition

Another critical application of this compound lies in its role as an inhibitor of protein kinases. These inhibitors are valuable in the treatment of proliferative diseases such as cancer. Research has indicated that compounds with this structure can effectively inhibit the activity of cyclin-dependent kinases (CDK) involved in cell cycle regulation, thereby providing a potential therapeutic avenue for cancer treatment .

Table 2: Inhibition of Cyclin-dependent Kinases by Thiazole Derivatives

| Compound Name | Target Kinase | Activity |

|---|---|---|

| This compound | CDK2/4/6 | Inhibitor |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin derivatives | Various CDKs | Antiproliferative effects |

Mechanism of Action and Future Directions

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitro group may facilitate interactions with key biological targets through electron transfer processes or by forming reactive intermediates.

Future research should focus on:

- Elucidating the specific molecular pathways involved in its antimicrobial and anticancer activities.

- Exploring structural modifications to enhance potency and selectivity.

- Conducting in vivo studies to assess therapeutic efficacy and safety profiles.

作用机制

N-(4-吡啶-2-基-噻唑-2-基)-苯甲酰胺的作用机制取决于其应用:

抗菌活性: 它会破坏细菌细胞膜,导致细胞裂解和死亡.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among N-(thiazol-2-yl)-benzamide derivatives include:

- Pyridine Positional Isomerism :

- N-(4-Pyridin-4-yl-thiazol-2-yl)-4-methylbenzamide () replaces the pyridin-2-yl group with pyridin-4-yl and introduces a methyl substituent on the benzamide. This modification enhances thermal stability (83% yield) compared to the unsubstituted pyridin-2-yl analog .

- N-(6-Methylpyridin-2-yl)-benzamide derivatives () incorporate a methyl group on the pyridine ring, but synthetic challenges result in lower yields (18%) due to steric or electronic effects .

Heterocycle Replacement :

- N-(1,3-Benzothiazol-2-yl)-benzamide () substitutes thiazole with benzothiazole, extending conjugation and enhancing NLO activity. This structural change improves optical properties but may reduce solubility .

- Thiadiazole Derivatives (): Replacing thiazole with 1,3,4-thiadiazole introduces additional nitrogen atoms, which can enhance hydrogen bonding and enzyme inhibition (e.g., acetylcholinesterase) .

Pharmacological and Functional Properties

- Antibacterial Activity : The thiazole-pyridine core in this compound may disrupt bacterial membrane integrity or enzyme function, a trait shared with thiadiazole derivatives in .

- Enzyme Inhibition : Thiadiazole derivatives () exhibit acetylcholinesterase inhibition, likely due to the thiadiazole’s nitrogen-rich structure interacting with the enzyme’s active site .

- Optical Properties : Benzothiazole analogs () demonstrate superior NLO activity compared to thiazole-based compounds, attributed to extended π-conjugation and polarizability .

Physicochemical Properties

- Thermal Stability : The pyridin-4-yl derivative () exhibits higher thermal stability than pyridin-2-yl analogs, likely due to symmetrical substitution patterns reducing molecular strain .

生物活性

N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring and a pyridine moiety, which are known for their roles in various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent amide coupling with the benzamide structure. The general synthetic route can be outlined as follows:

- Formation of Thiazole : The thiazole ring is synthesized from appropriate precursors through cyclization reactions.

- Amide Bond Formation : The thiazole derivative is coupled with an amine to form the amide linkage characteristic of benzamides.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of essential metabolic pathways, such as folate synthesis, by targeting enzymes like dihydropteroate synthase.

Anti-inflammatory Effects

Compounds similar to this compound have been shown to modulate inflammatory pathways. Specifically, they can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, enhancing immune responses. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving derivatives of thiazoles and pyridines have demonstrated cytotoxic effects against various cancer cell lines, including those derived from prostate (PC3) and colorectal (HT29) cancers . The activity is often linked to the structural features that allow for interaction with critical cellular targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on the thiazole ring | Alters binding affinity and selectivity towards bacterial targets |

| Variations in the pyridine position | Essential for maintaining antibacterial efficacy; specific positions enhance potency |

| Amide group modifications | Can increase or decrease cytotoxicity depending on the substituent |

Research has shown that specific substitutions at the C-4 position of the thiazole are crucial for maintaining antibacterial activity, while flexibility at other positions allows for optimization of therapeutic effects .

Case Studies and Research Findings

- Antibacterial Activity Against Mycobacterium tuberculosis : A study demonstrated that derivatives containing a 2-pyridyl unit at C-4 exhibited significant activity against M. tuberculosis, indicating the importance of this structural feature in developing new antimycobacterial agents .

- Cytotoxicity Assessment : In vitro assays using MTT protocols revealed that certain derivatives showed higher cytotoxicity against cancer cell lines compared to standard chemotherapeutics like doxorubicin, suggesting promising leads for further development .

- Molecular Docking Studies : Computational studies have explored the binding interactions between this compound and various biological targets, providing insights into its mechanism of action and potential for drug design .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide derivatives, and what reaction conditions optimize yield?

- Methodology : The core structure is typically synthesized via coupling reactions. For example:

- A pyridine-substituted thiazole-2-amine reacts with benzoyl chloride derivatives in pyridine under ambient conditions .

- Optimization includes stoichiometric control (equimolar ratios of amine and acyl chloride) and purification via recrystallization (e.g., methanol) to achieve yields >80% .

- Key Data : In one protocol, 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride yielded 89% purity after column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- X-ray crystallography confirms intramolecular hydrogen bonding (e.g., N1–H1⋯N2) and π-π stacking between pyridine and benzamide moieties .

- NMR/IR spectroscopy identifies functional groups:

- ¹H NMR peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 7.3–7.8 ppm (benzamide aromatic protons) .

- IR carbonyl stretches at ~1650–1680 cm⁻¹ .

Q. What preliminary biological activities have been reported for this compound class?

- Antimicrobial Studies : Thiazole-benzamide hybrids inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via amide anion conjugation, disrupting metabolic pathways .

- Enzyme Inhibition : Derivatives with trifluoromethyl groups show enhanced lipophilicity, improving binding to bacterial acps-pptase enzymes (IC₅₀ ~4 µM) .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorination, piperazine substitution) enhance target selectivity in kinase inhibition?

- Design Strategy :

- Fluorination : Introducing 4-fluorobenzamide (as in ) increases metabolic stability and membrane permeability (logP ~2.8 vs. ~2.2 for non-fluorinated analogs) .

- Piperazine Linkers : Substitutions at the pyridine ring (e.g., 4-pyridin-2-ylpiperazine) improve binding to hydrophobic kinase pockets (docking scores: ΔG ≤ -9.5 kcal/mol) .

- Validation : Molecular dynamics simulations (100 ns) assess ligand-protein stability, with RMSD <2.0 Å indicating robust binding .

Q. What experimental approaches resolve discrepancies in biological activity data across similar derivatives?

- Case Study : Inconsistent antimicrobial IC₅₀ values (e.g., 2–20 µM) may arise from assay variability (e.g., broth microdilution vs. agar diffusion).

- Resolution :

- Standardize assays using CLSI guidelines.

- Cross-validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Q. How do crystallographic packing interactions (e.g., hydrogen bonds, π-stacking) influence solubility and bioavailability?

- Crystal Engineering :

- Centrosymmetric dimers (via N–H⋯N bonds) reduce solubility (e.g., <0.1 mg/mL in PBS) .

- Introducing methyl groups (e.g., 5-methylthiazole) disrupts packing, improving solubility (e.g., 1.2 mg/mL) .

Q. What strategies mitigate side reactions (e.g., over-acylation) during benzamide coupling?

- Process Optimization :

- Use slow acyl chloride addition (1–2 hrs) at 0–5°C to control exothermicity.

- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups .

- Monitoring : Real-time FTIR tracks carbonyl consumption (peak at 1780 cm⁻¹ diminishes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。